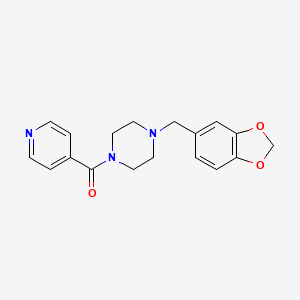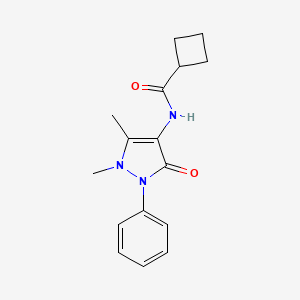
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific tool for studying the role of mGluR5 in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively used in scientific research to study the role of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of several disorders such as anxiety, depression, addiction, and neurodegenerative diseases.
Wirkmechanismus
MPEP selectively binds to the allosteric site of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide and inhibits its activation by glutamate. This results in the reduction of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. MPEP has been shown to have a more potent and specific effect on N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide than other mGluR antagonists such as MPPG and LY367385.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, MPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MPEP is its high potency and selectivity for N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide, which allows for precise modulation of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide signaling pathways. It also has a favorable pharmacokinetic profile, making it suitable for in vivo experiments. However, one of the limitations of MPEP is its low solubility in water, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of MPEP in scientific research. One area of interest is the role of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide in the pathophysiology of autism spectrum disorders. MPEP has been shown to improve social behavior in animal models of autism, suggesting its potential as a therapeutic agent. Another area of interest is the use of MPEP in the treatment of chronic pain. MPEP has been shown to reduce pain behavior in animal models of neuropathic pain, suggesting its potential as an analgesic agent. Overall, MPEP has a wide range of potential applications in scientific research and therapeutic interventions.
Synthesemethoden
MPEP can be synthesized by the reaction of 4-methoxybenzoyl chloride with 4-ethynylaniline in the presence of a base such as triethylamine. The reaction yields MPEP as a white solid with a purity of over 98%.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-14-12-20(13-15-21)23-22(24)19-9-5-8-18(16-19)11-10-17-6-3-2-4-7-17/h2-9,12-16H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZEGAPXYEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)



![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)

